Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI)
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Overview
Description
Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzyloxy group and a propynyloxy group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) typically involves the reaction of benzene derivatives with benzyloxy and propynyloxy groups. One common method is the alkylation of benzene with benzyloxy and propynyloxy halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propynyloxy group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and propynyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-propynyloxy)benzene
- 1-nitro-3-(2-propynyloxy)benzene
- 1-ethyl-2-(2-propynyloxy)benzene
Uniqueness
Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) is unique due to the presence of both benzyloxy and propynyloxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
6903-14-6 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-phenylmethoxy-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C16H14O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h1,3-11H,12-13H2 |
InChI Key |
HUUBKHWJMFZVCT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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